

# Replicating Published CT1113 Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CT1113    |           |
| Cat. No.:            | B12377666 | Get Quote |

This guide provides a comprehensive overview of the published findings for the dual USP28/USP25 inhibitor, **CT1113**, to aid researchers in replicating and expanding upon these studies in a different lab setting. We present a comparative analysis of its effects across various cancer models, detailed experimental methodologies based on published literature, and a comparison with a known alternative.

# Comparative Performance of CT1113 in Preclinical Cancer Models

**CT1113** has demonstrated significant anti-tumor activity across a range of cancer types by targeting the deubiquitinases USP28 and USP25, which play crucial roles in the stabilization of key oncoproteins. The following tables summarize the quantitative data from published studies.



| Cancer Type                                                | Cell Lines                                   | Key Findings                                                                                                                        | IC50 (approx.) | Reference |
|------------------------------------------------------------|----------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------|----------------|-----------|
| Pancreatic<br>Cancer                                       | SW1990,<br>HCT116                            | Inhibition of cell proliferation, decreased MYC levels.[1][2]                                                                       | Not Specified  | [1][2]    |
| Ph-positive Acute<br>Lymphoblastic<br>Leukemia<br>(Ph+ALL) | Sup-B15, BV-<br>173, Ba/F3<br>(T315I mutant) | Potent growth inhibition, induction of apoptosis, suppression of BCR-ABL1 and STAT5 phosphorylation and total protein levels.[3][4] | 200 nM         | [3][4]    |
| T-cell Acute<br>Lymphoblastic<br>Leukemia (T-<br>ALL)      | Jurkat, MOLT-4                               | Destabilization of NOTCH1, inhibition of cell growth.[5][6]                                                                         | Not Specified  | [5][6]    |
| Burkitt<br>Lymphoma                                        | Raji, Daudi                                  | Decreased cell viability, induction of apoptosis, reduction of c- Myc and SREBP1 protein levels.                                    | Not Specified  |           |

# Comparison with Alternative USP28/USP25 Inhibitor: AZ1

AZ1 is another commercially available dual inhibitor of USP28 and USP25. The following table provides a comparison of the reported IC50 values for both inhibitors.



| Inhibitor | Target      | IC50                               | Reference |
|-----------|-------------|------------------------------------|-----------|
| CT1113    | USP28/USP25 | Not explicitly stated in abstracts |           |
| AZ1       | USP28       | 0.6 μΜ                             | [7][8]    |
| USP25     | 0.7 μΜ      | [7][8]                             |           |

## **Signaling Pathways Modulated by CT1113**

**CT1113** exerts its anti-cancer effects by interfering with key signaling pathways that promote cancer cell survival and proliferation. The diagrams below illustrate the mechanism of action of **CT1113** in different cancer contexts.





Click to download full resolution via product page

Caption: General mechanism of CT1113 action.





Click to download full resolution via product page

Caption: CT1113 mechanism in T-ALL.





Click to download full resolution via product page

Caption: CT1113 mechanism in Ph+ALL.

## **Experimental Protocols**



The following are generalized protocols for key experiments based on the methodologies cited in the literature. For detailed, step-by-step instructions, it is recommended to consult the full-text articles.

### **Cell Viability Assay (MTS Assay)**

- Cell Seeding: Seed cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treatment: Treat cells with a serial dilution of CT1113 (e.g., 0-10 μM) for 24, 48, or 72 hours.
   Include a vehicle control (e.g., DMSO).
- MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
- Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

### **Apoptosis Assay (Annexin V-FITC/PI Staining)**

- Cell Treatment: Treat cells with CT1113 at the desired concentration and time point.
- Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
- Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative
  cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late
  apoptotic/necrotic.

### **Immunoblotting**

 Cell Lysis: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

### In Vivo Xenograft Studies

- Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunocompromised mice (e.g., nude or NSG mice). For pancreatic cancer models, SW1990 cells have been used.[1][9] For Ph+ALL, cell-derived allograft models have been employed.[3][4]
- Tumor Growth and Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer **CT1113** via intraperitoneal injection or oral gavage at reported doses (e.g., 20 mg/kg).[3]
- Monitoring: Monitor tumor growth using calipers or imaging modalities. Record animal body weight as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, excise tumors for further analysis, such as immunoblotting or immunohistochemistry for proliferation markers (e.g., Ki67).

# Experimental Workflow for Replicating CT1113 Studies





Click to download full resolution via product page

Caption: Recommended workflow for CT1113 studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Preclinical testing of CT1113, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP25/28 inhibitor AZ1 | USP25/28 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]



- 9. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Replicating Published CT1113 Findings: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#replicating-published-ct1113-findings-in-a-different-lab-setting]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com